1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]
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Overview
Description
1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]: is a complex organic compound characterized by the presence of disulfide and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea] typically involves the reaction of 3-(3,4-dichlorophenyl)urea with a disulfide-containing reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Scientific Research Applications
1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Explored for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea] involves its interaction with molecular targets through its disulfide and urea groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating protein function. The urea groups can form hydrogen bonds with biological molecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Disulfanediyldiethane-2,1-diyl)bis[2-(1H-indol-3-yl)ethan-1-amine]: An organic disulfide with similar structural features but different functional groups.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): A bisthiourea derivative with comparable disulfide linkages.
Uniqueness
1,1’-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea] is unique due to its specific combination of disulfide and urea groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18Cl4N4O2S2 |
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Molecular Weight |
528.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[2-[(3,4-dichlorophenyl)carbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H18Cl4N4O2S2/c19-13-3-1-11(9-15(13)21)25-17(27)23-5-7-29-30-8-6-24-18(28)26-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
XGCCSOIZZYGXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCSSCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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